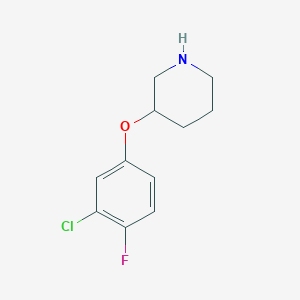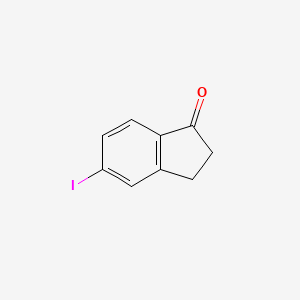
N-(Nonafluoropentanoyl)imidazol
Übersicht
Beschreibung
N-(Nonafluoropentanoyl)imidazole is a specialized compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a perfluoropentanoyl group attached to the imidazole ring. The unique properties of this compound, such as its stability and reactivity, make it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
N-(Nonafluoropentanoyl)imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals, including fluorinated materials and advanced polymers.
Wirkmechanismus
Imidazole can interact with several targets, including Monomeric sarcosine oxidase, Nitric oxide synthase, inducible, Adenylate kinase 2, mitochondrial, and others . The exact mode of action can vary depending on the specific compound and its targets.
Pharmacokinetics of imidazole derivatives can also vary widely. Some are eliminated unchanged via urine and faeces, while others are metabolised in the liver . The bioavailability of these compounds can be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME) properties.
The result of the action of imidazole derivatives can range from antimicrobial to anticancer effects, depending on the specific compound and its targets . The action environment, including factors like pH, temperature, and presence of other compounds, can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
1-(Perfluoropentanoyl)imidazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound is known to interact with a variety of enzymes, including proteases and kinases, through covalent and non-covalent binding mechanisms. The perfluorinated group enhances the compound’s stability and resistance to metabolic degradation, allowing it to persist in biological systems for extended periods. Additionally, 1-(Perfluoropentanoyl)imidazole can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and influencing cellular processes .
Cellular Effects
The effects of 1-(Perfluoropentanoyl)imidazole on cellular function are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 1-(Perfluoropentanoyl)imidazole can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. These alterations can impact various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, 1-(Perfluoropentanoyl)imidazole has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 1-(Perfluoropentanoyl)imidazole exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific enzyme active sites, leading to inhibition or activation of enzymatic activity. This binding can occur through covalent attachment to reactive amino acid residues or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. Additionally, 1-(Perfluoropentanoyl)imidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery and altering gene expression patterns .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(Perfluoropentanoyl)imidazole in laboratory settings have been studied extensively. This compound exhibits high stability under various experimental conditions, allowing for prolonged observation of its effects on cellular function. Over time, 1-(Perfluoropentanoyl)imidazole can undergo metabolic degradation, leading to the formation of metabolites that may have distinct biological activities. Long-term exposure to 1-(Perfluoropentanoyl)imidazole has been associated with sustained changes in cellular signaling pathways and gene expression, highlighting its potential for use in chronic studies .
Dosage Effects in Animal Models
In animal models, the effects of 1-(Perfluoropentanoyl)imidazole vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 1-(Perfluoropentanoyl)imidazole may induce adverse effects, including cellular stress, inflammation, and tissue damage. These dose-dependent effects underscore the importance of careful dosage optimization in experimental studies to balance efficacy and safety .
Metabolic Pathways
1-(Perfluoropentanoyl)imidazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways can influence the compound’s bioavailability, distribution, and overall biological activity. Additionally, 1-(Perfluoropentanoyl)imidazole can affect metabolic flux and metabolite levels, thereby impacting cellular energy homeostasis and metabolic regulation .
Transport and Distribution
The transport and distribution of 1-(Perfluoropentanoyl)imidazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The perfluorinated group enhances the compound’s lipophilicity, facilitating its accumulation in lipid-rich regions such as cell membranes and organelles. The distribution of 1-(Perfluoropentanoyl)imidazole can influence its localization and activity within cells, thereby affecting its overall biological effects .
Subcellular Localization
1-(Perfluoropentanoyl)imidazole exhibits distinct subcellular localization patterns, which can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. The subcellular localization of 1-(Perfluoropentanoyl)imidazole can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its use in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Nonafluoropentanoyl)imidazole typically involves the reaction of imidazole with perfluoropentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reactivity of the perfluoropentanoyl chloride.
Industrial Production Methods: In an industrial setting, the production of N-(Nonafluoropentanoyl)imidazole can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(Nonafluoropentanoyl)imidazole undergoes various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the perfluoropentanoyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazole derivatives with different oxidation states.
Addition Reactions: The perfluoropentanoyl group can participate in addition reactions with electrophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and various imidazole derivatives, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 1-(Perfluorobutanoyl)imidazole
- 1-(Perfluorohexanoyl)imidazole
- 1-(Perfluorooctanoyl)imidazole
Comparison: N-(Nonafluoropentanoyl)imidazole is unique due to its specific perfluoropentanoyl group, which imparts distinct physicochemical properties compared to other perfluoroalkyl imidazoles. The length of the perfluoroalkyl chain influences the compound’s solubility, reactivity, and binding affinity. For example, 1-(Perfluorooctanoyl)imidazole may exhibit higher hydrophobicity and stronger interactions with hydrophobic targets, while 1-(Perfluorobutanoyl)imidazole may have different reactivity profiles due to its shorter chain length.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,5-nonafluoro-1-imidazol-1-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F9N2O/c9-5(10,4(20)19-2-1-18-3-19)6(11,12)7(13,14)8(15,16)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBWJYWEXRBYPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F9N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)


![3-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B1451406.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-butylamine hydrochloride](/img/structure/B1451415.png)

